molecular formula C19H20N2O2S2 B2772473 2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421530-26-8

2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2772473
CAS No.: 1421530-26-8
M. Wt: 372.5
InChI Key: SZBHYASLDMWMCF-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a synthetic organic compound featuring a thiazole core linked to a thiophene ring via a methylacetamide bridge. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Thiazole and thiophene derivatives are widely researched due to their diverse biological activities. Molecules containing these heterocyclic systems have been reported to exhibit anticancer properties by acting as potent inhibitors of various kinase targets, such as cyclin-dependent kinases (CDKs), which are essential proteins in cell-cycle control . Furthermore, such heterocyclic scaffolds are frequently explored in other therapeutic areas, including as potential antiviral and antimicrobial agents . The specific research value of this compound may lie in its unique substitution pattern, which can be optimized for selectivity and potency against specific biological targets. Researchers are encouraged to investigate its full pharmacological profile, mechanism of action, and absorption, distribution, metabolism, and excretion (ADME) properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-12-6-7-13(2)15(9-12)23-11-18(22)20-10-17-14(3)21-19(25-17)16-5-4-8-24-16/h4-9H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBHYASLDMWMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O2SC_{16}H_{20}N_2O_2S, and its structure includes a thiazole ring, a thiophene moiety, and an acetamide functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, similar to the compound . For instance, a study synthesized various thiazole derivatives and evaluated their anticancer activities against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through caspase-3 activation assays . Although specific data on the compound's anticancer activity is limited, its structural similarities to effective thiazole derivatives suggest a potential for similar effects.

Enzyme Inhibition

The compound's structure indicates it may act as an inhibitor of enzymes involved in neurotransmitter degradation, such as butyrylcholinesterase (BChE). Inhibitors of BChE are particularly relevant for Alzheimer's disease treatment. A related study found that substituted acetamide derivatives showed promising BChE inhibition with IC50 values ranging from 3.94 μM to 19.60 μM . While direct studies on this specific compound's BChE inhibition are lacking, its design aligns with known effective inhibitors.

The proposed mechanism of action for compounds with similar structures often involves binding to active sites of enzymes or receptors. For example, the aromatic rings may facilitate π–π stacking interactions with key amino acids in enzyme active sites, enhancing binding affinity and specificity. The thiazole moiety could contribute to hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .

Case Studies

  • Thiazole Derivatives in Cancer Research : A study synthesized a series of thiazole derivatives and tested their anticancer properties. Compounds with specific substitutions demonstrated significant cytotoxicity against tumor cell lines, indicating that structural modifications can enhance biological activity .
  • Neuroprotective Effects : Research on related compounds has shown neuroprotective effects through BChE inhibition, which is crucial for maintaining acetylcholine levels and preventing neurodegeneration in Alzheimer's disease models .

Data Tables

PropertyValue
Molecular FormulaC16H20N2O2SC_{16}H_{20}N_2O_2S
Molecular Weight304.41 g/mol
Anticancer Activity (IC50)Not directly studied
BChE InhibitionPotential based on structure

Q & A

Q. What are the common synthetic routes for 2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. For example, thiophen-2-yl groups are introduced through Suzuki coupling or nucleophilic substitution .
  • Step 2 : Phenoxyacetamide linkage is established using chloroacetyl chloride or similar reagents under reflux with toluene/water mixtures, followed by azide-alkyne "click" chemistry for regioselective modifications .
  • Step 3 : Final purification via recrystallization (ethanol or pet-ether) or column chromatography, monitored by TLC with hexane:ethyl acetate (9:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., thiophen-2-yl vs. thiophen-3-yl) and acetamide bond formation. Discrepancies in integration values may indicate impurities .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1667 cm⁻¹) and NH stretching (~3468 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

Q. What structural features influence its bioactivity?

  • The thiophen-2-yl moiety enhances π-π stacking with biological targets, while the thiazole ring contributes to metabolic stability .
  • 2,5-Dimethylphenoxy groups improve lipophilicity, aiding membrane permeability, and the acetamide linker allows hydrogen bonding with enzymes like kinases .

Advanced Research Questions

Q. How can reaction yields for thiazole ring formation be optimized?

  • Catalyst Selection : Use CuI or Pd(PPh₃)₄ for Suzuki coupling to introduce thiophene groups, achieving >75% yield .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cyclization .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions, as seen in analogous thiadiazole syntheses .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity Validation : Ensure >95% purity via HPLC; impurities like unreacted thiophene derivatives can skew IC₅₀ values .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to reduce variability .
  • Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) clarifies discrepancies by comparing predicted vs. observed binding affinities .

Q. What computational strategies predict target binding modes?

  • Docking Studies : The compound’s thiazole and thiophene moieties align with hydrophobic pockets in proteins (e.g., COX-2), while the acetamide forms hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

Q. How to achieve regioselective functionalization of the thiophene moiety?

  • Directing Groups : Introduce bromine at the 5-position of thiophene to steer cross-coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity for C-2 substitution .

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